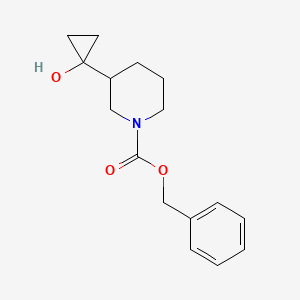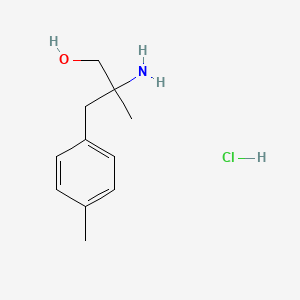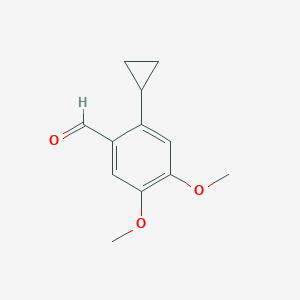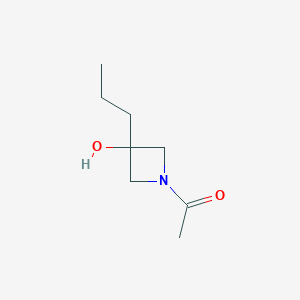
5,5-Diethyl-1,3,2lambda6-dioxathiane-2,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Diethyl-1,3,2lambda6-dioxathiane-2,2-dione is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of dioxathianes, which are characterized by a six-membered ring containing two oxygen atoms and one sulfur atom. The presence of diethyl groups at the 5th position adds to its distinctiveness.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diethyl-1,3,2lambda6-dioxathiane-2,2-dione typically involves the reaction of diethyl sulfide with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired dioxathiane ring. The reaction conditions often include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can further enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Diethyl-1,3,2lambda6-dioxathiane-2,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into thiols or other sulfur-containing derivatives.
Substitution: The diethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur derivatives.
Substitution: Various alkyl or aryl-substituted dioxathianes.
Applications De Recherche Scientifique
5,5-Diethyl-1,3,2lambda6-dioxathiane-2,2-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfur-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 5,5-Diethyl-1,3,2lambda6-dioxathiane-2,2-dione involves its interaction with various molecular targets and pathways. The compound’s sulfur atom can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the diethyl groups may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dimethyl-1,3,2lambda6-dioxathiane-2,2-dione: Similar structure but with methyl groups instead of diethyl groups.
5,5-Dimethyl-1,3,2lambda6-dioxathiane-2,2-dione: Another variant with methyl groups at the 5th position.
Uniqueness
5,5-Diethyl-1,3,2lambda6-dioxathiane-2,2-dione is unique due to the presence of diethyl groups, which can influence its chemical reactivity and biological activity. The larger alkyl groups may provide steric hindrance, affecting the compound’s interaction with other molecules and its overall stability.
Propriétés
Formule moléculaire |
C7H14O4S |
|---|---|
Poids moléculaire |
194.25 g/mol |
Nom IUPAC |
5,5-diethyl-1,3,2-dioxathiane 2,2-dioxide |
InChI |
InChI=1S/C7H14O4S/c1-3-7(4-2)5-10-12(8,9)11-6-7/h3-6H2,1-2H3 |
Clé InChI |
IRGHXNRNIUINTA-UHFFFAOYSA-N |
SMILES canonique |
CCC1(COS(=O)(=O)OC1)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13490154.png)



![N-[4-(2-{[2-(2,2,2-trifluoroethoxy)phenyl]amino}-1,3-thiazol-4-yl)phenyl]methanesulfonamide hydrochloride](/img/structure/B13490193.png)
![tert-butyl N-[2-(5-iodothiophen-2-yl)ethyl]carbamate](/img/structure/B13490199.png)
![N-[4-(2-{[2-(3-chlorophenyl)ethyl]amino}propan-2-yl)phenyl]acetamide](/img/structure/B13490200.png)

